N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including antiviral, anticancer, and neuroprotective properties . The presence of both triazole and pyrimidine rings in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate aldehydes with guanidine derivatives under acidic conditions.
Introduction of the triazole ring: The pyrimidine intermediate is then reacted with triazole derivatives using suitable catalysts and solvents.
Attachment of the methoxyphenyl group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties. It is used in the development of new therapeutic agents.
Medicine: Due to its neuroprotective and anti-inflammatory properties, it is being investigated for the treatment of neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can be compared with other triazole-pyrimidine hybrids:
Similar Compounds: Compounds like 4-methyl-4-H-1,2,4-triazole-3-thiol and 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide share structural similarities.
Properties
Molecular Formula |
C15H16N6O |
---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H16N6O/c1-22-13-5-3-2-4-12(13)6-7-17-14-8-15(19-10-18-14)21-11-16-9-20-21/h2-5,8-11H,6-7H2,1H3,(H,17,18,19) |
InChI Key |
VPNGKQWJGHIADV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC2=CC(=NC=N2)N3C=NC=N3 |
Origin of Product |
United States |
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